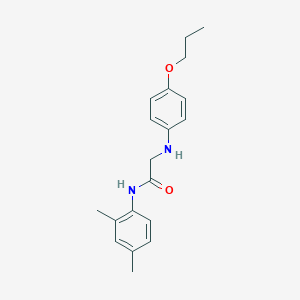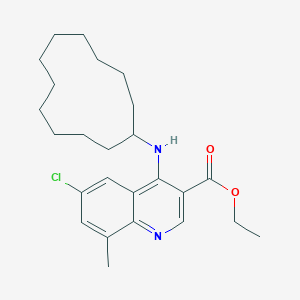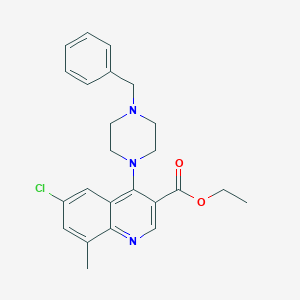
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is a chemical compound that has been widely studied for its potential in various scientific research applications. It is a sulfonamide derivative that has shown promising results in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many types of cancer and plays a critical role in tumor growth and survival. Inhibition of CA IX by 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide leads to a decrease in pH and an increase in hypoxia within the tumor microenvironment, which ultimately results in reduced tumor growth and improved efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase IX (CA IX). Inhibition of CA IX leads to a decrease in pH and an increase in hypoxia within the tumor microenvironment, which ultimately results in reduced tumor growth and improved efficacy of chemotherapy and radiation therapy. Additionally, 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been shown to have anti-inflammatory and anti-angiogenic properties, which may further contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide is its potent inhibition of carbonic anhydrase IX (CA IX), which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX) based on the structure of this compound. Additionally, more research is needed to fully understand the potential therapeutic applications of this compound in various types of cancer. Finally, more studies are needed to fully understand the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties.
Synthesemethoden
The synthesis of 4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide involves the reaction between 4-bromobenzenesulfonyl chloride and 2-oxo-1,3-benzoxathiole-5-sulfonamide. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a white crystalline solid that is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide has been extensively studied for its potential in the field of medicinal chemistry and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in many types of cancer. Inhibition of CA IX has been shown to reduce tumor growth and improve the efficacy of chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C13H8BrNO4S2 |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
4-bromo-N-(2-oxo-1,3-benzoxathiol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H8BrNO4S2/c14-8-1-4-10(5-2-8)21(17,18)15-9-3-6-11-12(7-9)20-13(16)19-11/h1-7,15H |
InChI-Schlüssel |
DLHYWOLMBWNXIY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Br |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(C=C2)OC(=O)S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)




![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)